![molecular formula C15H16N2O B7557706 2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
2-[4-(Benzylamino)phenyl]acetamide
Overview
Description
2-[4-(Benzylamino)phenyl]acetamide, also known as 4-Benzylamino-2-phenylacetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Scientific Research Applications
β3-Adrenergic Receptor Agonists for Obesity and Diabetes Treatment : A study by Maruyama et al. (2012) synthesized derivatives, including 2-benzylaminothiazol-4-yl acetamide, as potent and selective β3-adrenergic receptor agonists. These compounds demonstrated significant hypoglycemic activity in diabetic rodents, indicating potential applications in obesity and diabetes treatment [Maruyama et al., 2012].
Antitumor Activity Against Human Tumor Cell Lines : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and evaluated their antitumor activity. Among these, specific derivatives showed considerable anticancer activity against certain cancer cell lines [Yurttaş et al., 2015].
Acidity Constants of Drug Precursors : Duran and Canbaz (2013) synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives as drug precursors. They determined the acidity constants of these acetamide derivatives, providing valuable information for drug development [Duran & Canbaz, 2013].
Antimicrobial Activity Evaluation : Ghazzali et al. (2012) conducted a study on 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives. The antimicrobial activity evaluation showed selective high inhibitory effects against specific bacterial strains and fungal species, suggesting potential in antimicrobial applications [Ghazzali et al., 2012].
Two-Photon Absorption in Chromophores : Wang et al. (2008) synthesized N-(4-(4-(diphenylamino)styryl)phenyl)acetamide derivatives. They found that one of the derivatives exhibited significantly enhanced two-photon absorption due to electron coupling, indicating applications in materials science [Wang et al., 2008].
properties
IUPAC Name |
2-[4-(benzylamino)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACJXKUWGNYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Benzylamino)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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